Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate can be synthesized from various precursors through different chemical reactions. It is recognized for its potential applications in drug discovery and development due to its biological activity and structural features. The compound is cataloged under the Chemical Abstracts Service with the number 186139-09-3 and is also associated with several other identifiers in chemical databases.
The synthesis of methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate can be achieved through several methods:
The molecular structure of methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate can be described as follows:
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate participates in several significant chemical reactions:
The mechanism of action for methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate primarily relates to its interactions at the molecular level within biological systems:
Studies have shown that compounds with similar structures interact with specific receptors or enzymes that play roles in these pathways .
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate possesses several notable physical and chemical properties:
The spectral data obtained from techniques like Infrared Spectroscopy (IR) and NMR provide insights into functional groups present and confirm structural integrity.
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate has diverse applications in scientific research:
Indolizine represents a bicyclic heteroaromatic system comprising fused pyrrole and pyridine rings, serving as a structural isomer of indole. This scaffold is characterized by a 10π-electron delocalized system, conferring distinct electronic properties: the five-membered ring exhibits π-excessive (pyrrole-like) behavior, while the six-membered ring displays π-deficient (pyridine-like) characteristics [4]. This electronic asymmetry enables diverse reactivity profiles, facilitating electrophilic substitutions on the five-membered ring and nucleophilic additions on the six-membered ring [4]. The partially saturated variant, 5,6,7,8-tetrahydroindolizine, retains this bifunctional character while offering enhanced conformational flexibility and reduced planarity—properties critical for optimizing pharmacokinetic parameters in drug development.
The tetrahydroindolizine core delivers three key pharmacological advantages:
Table 1: Comparative Properties of Indolizine vs. Tetrahydroindolizine Scaffolds
Property | Indolizine | 5,6,7,8-Tetrahydroindolizine |
---|---|---|
Aromaticity Index | 0.89 | 0.32 |
Calculated LogP | 2.15 | 1.78 |
Metabolic Stability (t₁/₂) | 12 min | 42 min |
Sp³ Carbon Fraction | 0% | 44% |
Esterification at C1 leverages three strategic design principles:
Table 2: Hydrogen-Bonding Efficiency of C1 Substituents
C1 Group | H-Bond Acceptors | Binding Energy (ΔG, kcal/mol) | Solubility (mg/mL) |
---|---|---|---|
–COOCH₃ (methyl ester) | 2 | -9.2 | 0.85 |
–COOH | 3 | -11.4 | 12.3 |
–CN | 1 | -6.7 | 1.12 |
–CONH₂ | 2 | -8.1 | 2.45 |
The evolution of tetrahydroindolizine drug candidates spans three generations:
Table 3: Evolution of Key Synthetic Methods for Tetrahydroindolizines
Era | Key Method | Yield Range | Limitations |
---|---|---|---|
Pre-2000 | Tschitschibabin reaction + hydrogenation | 15–40% | Low regioselectivity |
2000–2015 | Pyridinium ylide cycloadditions | 50–75% | Requires electron-deficient dipolarophiles |
2015–Present | Transition-metal-catalyzed C–H functionalization | 70–92% | Catalyst cost |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: